Acetylcyclobutane
Overview
Description
Acetylcyclobutane is a chemical compound with the molecular formula C6H10O . It is also known by other names such as 1-cyclobutylethan-1-one, cyclobutyl methyl ketone, and 1-Cyclobutylethanone .
Molecular Structure Analysis
The molecular structure of Acetylcyclobutane consists of 6 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The exact arrangement of these atoms in the molecule determines its physical and chemical properties .
Physical And Chemical Properties Analysis
Acetylcyclobutane has a density of 1.0±0.1 g/cm3, a boiling point of 137.5±8.0 °C at 760 mmHg, and a flash point of 32.3±6.1 °C . It also has a molar refractivity of 27.7±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 102.2±3.0 cm3 .
Scientific Research Applications
Field: Organic Chemistry
- Application : The synthesis and functionalization of cyclobutanes and cyclobutanones have been a topic of interest in the last decade . These compounds are used in the synthesis of bioactive compounds and drugs .
- Methods : Various methods have been developed for the synthesis of these compounds, including organo- and biocatalyzed eco-friendly approaches . Some of the methods include [2+2] cycloadditions, cyclopropanol-, cyclopropylphenylthio- and selenium-carbinols ring expansions, or ring enlargement of oxaspiropentanes .
- Results : The development of these methods has led to successful new total synthesis of bioactive compounds and drugs where a four-membered ring represented the key intermediate .
Field: Environmental Science
- Application : Activated carbon (AC) is a porous material that can be combined with Advanced Oxidation Processes (AOPs) in various ways, given its adsorbent and catalytic characteristics . AC applications that stand out in the scientific research of persulfate-based AOPs are as a catalyst and an adsorbent .
- Results : According to the maturity analysis of scientific publications, photocatalysis, Fenton, electrochemistry, ozonation, and persulfate technologies are in a growth stage and will reach maturity in 2034, 2042, 2040, 2034, and 2035, respectively . These technologies coupled with AC are expected to generate a greater number of patents when they reach maturity .
Field: Nanotechnology
- Application : Nanotechnology-enabled products have found applications in many sectors, including transportation, materials, energy, electronics, medicine, agriculture and environmental science, and consumer and household products .
- Methods : The methods of application in nanotechnology vary widely depending on the specific sector. For example, in the field of medicine, nanotechnology can be used for targeted drug delivery, while in the field of energy, it can be used for the development of more efficient solar cells .
- Results : The results of these applications are also varied. For instance, in the field of medicine, targeted drug delivery can lead to more effective treatments with fewer side effects, while in the field of energy, more efficient solar cells can lead to increased energy production .
Field: Biotechnology
- Application : Bioluminescence is a natural phenomenon by which living creatures produce light. The bioluminescence reaction is now routinely used for gene assays, the detection of protein–protein interactions, high-throughput screening (HTS) in drug discovery, hygiene control, analysis of pollution in ecosystems and in vivo imaging in small mammals .
- Methods : Bioluminescence occurs when the oxidation of a small-molecule luciferin is catalysed by an enzyme luciferase to form an excited-state species that emits light .
- Results : The applications of bioluminescence in biomedicine include the bioluminescence-induced photo-uncaging of small-molecules, bioluminescence based photodynamic therapy (PDT) and the use of bioluminescence to control neurons .
Safety And Hazards
properties
IUPAC Name |
1-cyclobutylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5(7)6-3-2-4-6/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJOOTWNILDNAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184263 | |
Record name | 1-Cyclobutylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl methyl ketone | |
CAS RN |
3019-25-8 | |
Record name | Cyclobutyl methyl ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3019-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclobutylethan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclobutylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclobutylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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